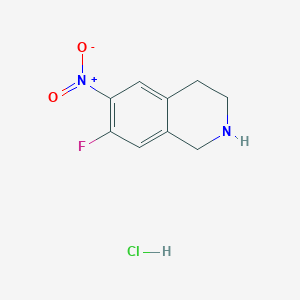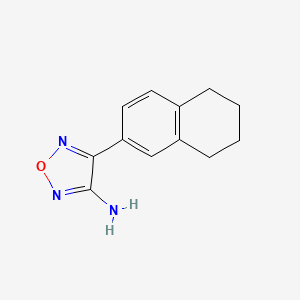![molecular formula C15H24N2O4 B3166637 tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate CAS No. 912763-00-9](/img/structure/B3166637.png)
tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate
Descripción general
Descripción
The compound tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as pesticides, fungicides, and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For a similar compound, N-Boc-ethylenediamine, the boiling point is 72-80 °C at 0.1 mmHg, and the density is 1.012 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
- Biodegradation and Environmental Impact : Studies have shown that certain compounds, like ethyl tert-butyl ether (ETBE), undergo biodegradation in soil and groundwater. Microorganisms capable of degrading these compounds aerobically and, to a lesser extent, anaerobically have been identified, demonstrating the environmental fate of gasoline ether oxygenates similar to the chemical structure of interest. These findings suggest potential microbial pathways for mitigating environmental pollution from similar ether compounds (Thornton et al., 2020).
Synthetic Applications and Chemical Properties
- Synthetic Routes and Applications : The synthesis and environmental behaviors of various ethers, including tert-butyl ethers, have been extensively studied. These compounds are used as fuel additives to improve octane rating and reduce emissions. The research also touches on the thermophysical properties of these ethers, indicating their utility in industrial applications. These insights provide a foundation for understanding how tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate might be synthesized and utilized in similar contexts (Marsh et al., 1999).
Environmental and Health Impacts
- Environmental Occurrence, Fate, and Toxicity of Synthetic Antioxidants : Synthetic phenolic antioxidants, which share structural similarities with the compound , have been reviewed for their environmental occurrence, fate, human exposure, and toxicity. This research highlights the presence of similar compounds in various environmental matrices and their potential health impacts, offering insights into the importance of studying and regulating such chemicals (Liu & Mabury, 2020).
Degradation Technologies
- Decomposition Studies : Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into advanced degradation technologies that could potentially apply to the breakdown of similar complex organic compounds. This suggests possible technological avenues for the degradation of this compound and related substances (Hsieh et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(18)17-9-12(16)11-7-6-10(19-4)8-13(11)20-5/h6-8,12H,9,16H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWJSYPOVKKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




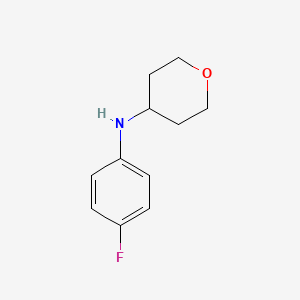
![[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166587.png)
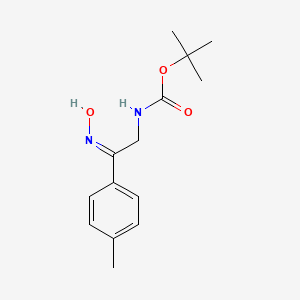
![tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B3166608.png)
![tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3166618.png)
![tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3166626.png)
![tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B3166633.png)
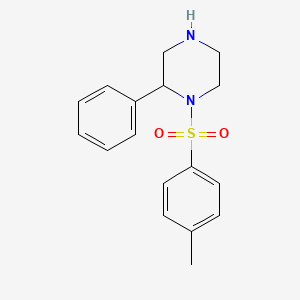

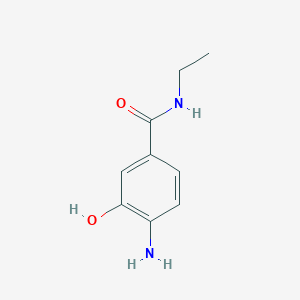
![2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3166657.png)
